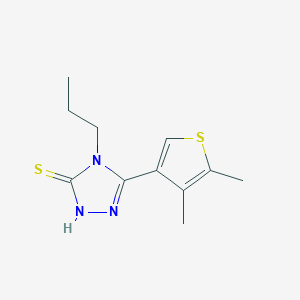![molecular formula C13H25NO B2370941 [1-(4-Methylcyclohexyl)piperidin-3-yl]methanol CAS No. 467443-70-5](/img/structure/B2370941.png)
[1-(4-Methylcyclohexyl)piperidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Methylcyclohexyl)piperidin-3-yl]methanol: is a chemical compound with the molecular formula C13H25NO and a molecular weight of 211.34 g/mol . It is also known by its IUPAC name, (1-(4-methylcyclohexyl)piperidin-3-yl)methanol . This compound is characterized by a piperidine ring substituted with a 4-methylcyclohexyl group and a hydroxymethyl group at the 3-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Methylcyclohexyl)piperidin-3-yl]methanol typically involves the following steps :
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the 4-Methylcyclohexyl Group: This step involves the alkylation of the piperidine ring with a 4-methylcyclohexyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[1-(4-Methylcyclohexyl)piperidin-3-yl]methanol undergoes various chemical reactions, including :
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the piperidine ring to form a more saturated compound.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include carboxylic acids (from oxidation), saturated piperidine derivatives (from reduction), and various substituted piperidine derivatives (from substitution) .
Scientific Research Applications
[1-(4-Methylcyclohexyl)piperidin-3-yl]methanol has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of [1-(4-Methylcyclohexyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylcyclohexyl)piperidine
- 3-Hydroxypiperidine
- 4-Methylcyclohexylmethanol
Uniqueness
[1-(4-Methylcyclohexyl)piperidin-3-yl]methanol is unique due to the presence of both a 4-methylcyclohexyl group and a hydroxymethyl group on the piperidine ring . This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[1-(4-methylcyclohexyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-11-4-6-13(7-5-11)14-8-2-3-12(9-14)10-15/h11-13,15H,2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REACOZWJDAYUMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCCC(C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-[(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2370859.png)
![1-(2,3-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2370860.png)
![3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid](/img/structure/B2370861.png)
![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2370864.png)

![5-{[3-(5-phenyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2370867.png)
![5-chloro-2-fluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2370870.png)
![3-methyl-6-(4-(thieno[3,2-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2370871.png)


![(E)-3-(but-2-en-1-yl)-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2370876.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2370878.png)
![9-(3-hydroxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/structure/B2370879.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)urea](/img/structure/B2370880.png)
